molecular formula C14H13NO B8687785 4-[2-(4-Aminophenyl)ethenyl]phenol

4-[2-(4-Aminophenyl)ethenyl]phenol

Cat. No.: B8687785
M. Wt: 211.26 g/mol
InChI Key: HGDVTCNLNRCTHW-UHFFFAOYSA-N
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Description

4-[2-(4-Aminophenyl)ethenyl]phenol is a phenolic compound characterized by a central ethenyl (-CH=CH-) bridge connecting two aromatic rings: a 4-aminophenyl group and a phenol group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and biochemical sensing.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-[2-(4-aminophenyl)ethenyl]phenol

InChI

InChI=1S/C14H13NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H,15H2

InChI Key

HGDVTCNLNRCTHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs of 4-[2-(4-Aminophenyl)ethenyl]phenol, highlighting variations in substituents and their impact on molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound (Target) -NH2, -OH C14H13NO 211.26 Amino and phenol groups N/A
4-(4-(Methylamino)styryl)phenol -N(CH3)H, -OH C15H15NO 225.29 Methylamino group enhances lipophilicity
4-[(E)-2-(4-Nitrophenyl)ethenyl]phenol -NO2, -OH C14H11NO3 241.25 Electron-withdrawing nitro group
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile -Cl, -CN, triazole C17H12ClN3 293.75 Chlorophenyl and cyano groups enhance cytotoxicity
3-[2-(4-Hydroxyphenyl)ethenyl]-5-hydroxybenzene-1,2-diol (Impurity-B) Multiple -OH, benzyl C20H16O4 320.34 Polyhydroxylated structure
4-[(E)-2-(4-Aminophenyl)ethenyl]-2,6-dibromophenol -NH2, -Br, -OH C14H11Br2NO 369.05 Bromination increases steric bulk

Key Observations :

  • Brominated analogs (e.g., C14H11Br2NO) show increased steric hindrance and altered electronic properties, which may affect binding interactions .
  • Cyano and triazole substituents (e.g., C17H12ClN3) enhance cytotoxicity, suggesting that electronic modifications significantly influence biological activity .
Cytotoxicity and Anticancer Potential
  • 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) :
    • IC50 values: 27.1 ± 1.2 μg/mL (MCF-7), 14.5 ± 2.1 μg/mL (MDA-MB-231) .
    • The triazole and chlorophenyl groups contribute to its potency against breast cancer cell lines.
  • Phenol,3-[2-(4-hydroxyphenyl)ethenyl]: Isolated from Salvia miltiorrhiza, this compound exhibits anti-thrombotic activity, likely due to its ethenyl-phenolic structure .
Amyloid-Binding Affinity
  • BODIPY-4-(methylamino)styrylphenol conjugates: Demonstrated low nM binding affinity to amyloid-β fibrils, attributed to the methylamino group’s interaction with hydrophobic pockets . The target compound’s unmodified amino group may offer similar or enhanced binding, but experimental validation is lacking .

Analytical Characterization

  • HPLC and LC-MS: Impurities in resveratrol synthesis (e.g., 3-(benzyloxy)-5-ethenylphenol) were characterized using preparative HPLC and LC-MS, methods applicable to analyzing the target compound’s purity .
  • DFT Studies: Azo derivatives of phenolic compounds were analyzed using DFT/B3LYP/6-311+G(d,p) to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Similar computational approaches could elucidate the target compound’s reactivity .

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